Cas no 902837-67-6 (3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde)

3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde is a versatile compound with a unique structure. It exhibits excellent stability and reactivity, making it suitable for various chemical syntheses. This compound is valued for its ability to form stable adducts with nucleophiles, contributing to its utility in organic synthesis. Its unique cyclopropyl and pyrazole moieties offer distinct reactivity patterns, enhancing its potential in drug discovery and material science applications.
3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde structure
902837-67-6 structure
Product Name:3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde
CAS No:902837-67-6
MF:C8H10N2O
MW:150.177801609039
MDL:MFCD04970939
CID:842063
PubChem ID:19614693
Update Time:2025-07-21

3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde
    • 3-cyclopropyl-1-methyl-1H-Pyrazole-4-carboxaldehyde
    • 3-cyclopropyl-1-methylpyrazole-4-carbaldehyde
    • Y10553
    • SCHEMBL12984375
    • DTXSID70599092
    • A860850
    • AMY11509
    • FT-0687720
    • J-512372
    • SSWXTFMBDMMUOI-UHFFFAOYSA-N
    • CS-0264209
    • MFCD04970939
    • 902837-67-6
    • EN300-92323
    • AKOS000311147
    • Z1160906100
    • AS-55166
    • STK347016
    • DB-022549
    • BBL038060
    • MDL: MFCD04970939
    • Inchi: 1S/C8H10N2O/c1-10-4-7(5-11)8(9-10)6-2-3-6/h4-6H,2-3H2,1H3
    • InChI Key: SSWXTFMBDMMUOI-UHFFFAOYSA-N
    • SMILES: O=CC1=CN(C)N=C1C1CC1

Computed Properties

  • Exact Mass: 150.07900
  • Monoisotopic Mass: 150.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 34.9Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 272.1±28.0 °C at 760 mmHg
  • PSA: 34.89000
  • LogP: 1.11000

3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde Security Information

3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:902837-67-6)3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde
Order Number:A860850
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:26
Price ($):3549.0
Email:sales@amadischem.com

3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde Related Literature

Additional information on 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

Introduction to 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 902837-67-6) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 902837-67-6, is a heterocyclic aldehyde that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and versatile reactivity. This compound belongs to the pyrazole family, a class of molecules known for their broad spectrum of biological activities and pharmaceutical relevance. The presence of both a cyclopropyl group and an aldehyde functionality in its structure imparts distinct chemical characteristics, making it a valuable scaffold for the development of novel bioactive molecules.

The 3-cyclopropyl moiety introduces steric hindrance and electronic modulation, which can influence the binding affinity and selectivity of the compound toward biological targets. Meanwhile, the 1-methyl substituent at the 1-position of the pyrazole ring enhances lipophilicity, a crucial factor in drug-like properties. The 4-carbaldehyde group serves as a reactive handle for further functionalization, enabling the synthesis of more complex derivatives through condensation reactions, Schiff base formations, or oxidation processes. These structural features collectively make 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde a promising candidate for exploring new therapeutic interventions.

Recent advancements in synthetic methodologies have facilitated the efficient preparation of this compound, allowing researchers to explore its potential in various applications. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce diverse substituents at different positions of the pyrazole core, expanding the chemical space for drug discovery. Additionally, computational studies have highlighted the favorable pharmacokinetic properties of derivatives derived from 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde, suggesting its suitability for oral administration and systemic delivery.

In the realm of biological activity, compounds structurally related to 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde have shown promise in modulating enzyme activity and inhibiting pathological pathways associated with inflammatory diseases and cancer. For example, modifications at the 5-position of the pyrazole ring have led to derivatives with potent anti-inflammatory effects by targeting cyclooxygenase (COX) enzymes or peroxisome proliferator-activated receptors (PPARs). Similarly, functionalization at the 3-position has yielded compounds with inhibitory activity against kinases involved in tumor proliferation and metastasis.

The aldehyde group in 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde is particularly noteworthy for its ability to participate in diverse chemical transformations. It can undergo condensation with secondary amines to form Schiff bases, which are known for their antimicrobial and anti-inflammatory properties. Furthermore, oxidation of the aldehyde group yields an imine or ketone derivative, which can be further functionalized via nucleophilic addition reactions. These transformations provide a synthetic route to a wide array of heterocyclic compounds with potential therapeutic applications.

Current research is also exploring the role of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde in medicinal chemistry through structure-based drug design approaches. High-throughput screening (HTS) campaigns have identified several derivatives with high binding affinity to protein targets such as transcription factors and growth factor receptors. These findings underscore the importance of this scaffold in developing small-molecule inhibitors for treating neurological disorders and metabolic diseases.

The synthesis and application of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde are further enhanced by its compatibility with green chemistry principles. Solvent-free reactions and catalytic methods have been developed to minimize waste generation while maintaining high yields. Additionally, biocatalytic approaches using engineered enzymes have been explored to improve selectivity and reduce side reactions during derivatization.

Looking ahead, future studies will likely focus on optimizing synthetic routes to enhance scalability and cost-effectiveness. Additionally, preclinical evaluations will be crucial to assess the safety and efficacy of derivatives derived from 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde before moving into clinical trials. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be essential in translating laboratory findings into viable therapeutic agents.

The versatility of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde as a building block underscores its significance in modern drug discovery. By leveraging its unique structural features and reactivity patterns, researchers can access novel bioactive molecules with tailored properties for addressing unmet medical needs. As our understanding of molecular interactions continues to evolve, compounds like 902837-67-6 will undoubtedly play a pivotal role in shaping the future of medicinal chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:902837-67-6)3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde
A860850
Purity:99%
Quantity:10g
Price ($):3549.0
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